![molecular formula C25H20ClN3O3S B11143856 (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143856.png)
(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids.
Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the furan and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.
Scientific Research Applications
Biological Applications
The biological activity of this compound is hypothesized based on its structural characteristics. Compounds with similar frameworks have been shown to exhibit a range of biological activities, including:
- Antimicrobial Activity : Research indicates that thiazole and triazole derivatives often demonstrate significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi .
- Anticancer Properties : Several studies have reported that compounds containing thiazole and furan rings can inhibit tumor growth by affecting cell proliferation pathways. The specific arrangement of substituents in this molecule may enhance its anticancer activity against different cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The interaction of the compound with inflammatory mediators could be a focus for future studies .
Synthesis Techniques
The synthesis of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be approached through various methods:
- Condensation Reactions : Utilizing aldehydes and ketones in the presence of appropriate catalysts.
- Cyclization Processes : Involving thiazole and triazole formation through cyclization reactions with suitable precursors.
- Functional Group Modifications : Targeted modifications to enhance solubility and bioavailability.
Antimicrobial Activity Assessment
A study examined the antimicrobial efficacy of structurally similar thiazole derivatives against common pathogens. Results indicated a significant inhibition zone for compounds with similar substituents to those found in this compound, suggesting its potential effectiveness against bacterial infections.
Anticancer Research
In vitro studies on related compounds demonstrated that modifications in the thiazole ring could lead to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings support the hypothesis that this compound may exhibit similar properties due to its structural analogies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-methoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-ethoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structural features, including thiazole and triazole rings. These structural elements are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₄ClN₃O₂S
- Molecular Weight : 478.0 g/mol
- Key Functional Groups :
- Thiazole and triazole rings
- Butoxyphenyl group
- Chlorophenyl furan moiety
These features suggest potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound is hypothesized based on its structural components. Compounds with similar structures often exhibit:
- Antimicrobial Activity : Many thiazole and triazole derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : The presence of furan and chlorophenyl groups may enhance the compound's ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties.
Antimicrobial Activity
A study indicated that compounds similar to (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} exhibited broad-spectrum antibacterial activity. For instance, derivatives containing the thiazole moiety were effective against multiple bacterial strains, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives containing furan moieties exhibit moderate to strong antiproliferative activity against human leukemia cell lines. The activity was found to be dose-dependent and correlated with the electron-donating properties of substituents on the thiazolidinone framework . This suggests that (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} could possess similar properties.
Comparative Analysis of Similar Compounds
To provide context for the biological activity of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity | Unique Characteristics |
---|---|---|---|
Thiazolo[3,2-b][1,2,4]triazoles | Thiazole and triazole rings | Antimicrobial | Diverse substitution patterns |
Furan derivatives | Furan ring | Anti-inflammatory | Versatile reactivity |
Chlorophenyl derivatives | Chlorinated aromatic ring | Anticancer | Enhanced lipophilicity |
This table highlights how the unique structural aspects of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} may influence its interactions and therapeutic potentials.
Q & A
Q. Basic: What synthetic strategies are recommended for constructing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core?
The synthesis involves multi-step organic reactions, including cyclization and condensation. Key steps:
- Cyclocondensation : React thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture to form the thiazolidinone ring .
- Triazole Formation : Use sodium acetate as a base to facilitate heterocyclization of intermediate hydrazones .
- Substituent Introduction : Couple pre-synthesized furan-2-ylmethylidene and 4-butoxyphenyl groups via Suzuki-Miyaura or nucleophilic aromatic substitution .
Critical Step : Optimize reaction time and solvent polarity (e.g., ethanol vs. DMF) to minimize byproducts .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring closure .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while acetic acid aids proton transfer in cyclocondensation .
- Catalyst Use : Triethylamine (0.5–1.0 eq.) improves nucleophilic substitution efficiency for aryl group attachment .
- Purification : Recrystallize crude products from DMF-ethanol mixtures (1:3 v/v) to remove unreacted starting materials .
Q. Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methylidene protons (δ 7.5–8.0 ppm, Z-configuration) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and thiazole/triazole carbons (100–160 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. Advanced: How can computational methods predict biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal lanosterol 14α-demethylase (PDB: 3LD6). The 3-chlorophenyl group shows hydrophobic interactions with Leu321 and His310 residues .
- DFT Calculations : Analyze HOMO-LUMO gaps (ΔE ~4.2 eV) to assess electron-withdrawing effects of the chloro substituent, influencing reactivity .
- MD Simulations : Run 100 ns trajectories to evaluate stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
Q. Basic: What are common side reactions during synthesis, and how are they mitigated?
- Byproduct Formation :
- Diastereomerization : Occurs during methylidene group introduction. Mitigate by maintaining Z-configuration via low-temperature (<40°C) reactions .
- Oxidation : Thiazole sulfur may oxidize. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates stereoisomers .
Q. Advanced: How does the 3-chlorophenyl substituent affect electronic properties?
- Electron-Withdrawing Effect : The chlorine atom increases electrophilicity of the furan ring, enhancing reactivity in nucleophilic aromatic substitution (Hammett σₚ = +0.37) .
- Conformational Rigidity : Ortho-chloro placement restricts rotation, stabilizing the planar furan-thiazole system (torsional angle < 10°) .
- Bioactivity : Chlorine enhances lipophilicity (logP ~3.8), improving membrane permeability in antifungal assays .
Q. Basic: How should researchers resolve discrepancies in spectral data?
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies >0.3 ppm suggest impurities .
- Isotopic Labeling : Use ¹³C-labeled intermediates to confirm assignment of carbonyl carbons in complex spectra .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration) via single-crystal analysis .
Q. Advanced: What strategies enhance bioactivity through structural modification?
- Substituent Variation : Replace 4-butoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to boost antifungal activity (MIC reduced from 8 μg/mL to 2 μg/mL) .
- Heteroatom Exchange : Substitute sulfur in the thiazole ring with selenium to improve redox-modulating properties .
- Prodrug Design : Esterify the triazole N-H group to enhance oral bioavailability (e.g., acetyl prodrug increases Cₘₐₓ by 3-fold) .
Properties
Molecular Formula |
C25H20ClN3O3S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H20ClN3O3S/c1-2-3-13-31-19-9-7-16(8-10-19)23-27-25-29(28-23)24(30)22(33-25)15-20-11-12-21(32-20)17-5-4-6-18(26)14-17/h4-12,14-15H,2-3,13H2,1H3/b22-15- |
InChI Key |
OETYELPYBOQCQY-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2 |
Origin of Product |
United States |
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